![molecular formula C21H21BrN4O2 B2871897 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448062-80-3](/img/structure/B2871897.png)
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
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Description
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including an imidazole ring, a phenyl ring, a piperidine ring, and a ketone group. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .Scientific Research Applications
Antimicrobial Agent
Imidazole derivatives have been reported to exhibit significant antimicrobial properties. The presence of the imidazole ring in the compound suggests potential use as an antimicrobial agent against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Antifungal Applications
Compounds containing imidazole have shown strong effectiveness against fungal infections. This compound could be studied for its efficacy in treating diseases like pulmonary aspergillosis caused by Aspergillus fumigatus .
Anti-inflammatory Properties
Imidazole-containing compounds are known to possess anti-inflammatory activities. This compound could be explored for developing new anti-inflammatory drugs, potentially offering an alternative to current medications .
Antitumor Activity
The imidazole moiety is a common feature in many antitumor agents. Research into the antitumor potential of this compound could lead to the development of novel cancer therapies .
Antidiabetic Effects
Some imidazole derivatives have been associated with antidiabetic effects. Investigating this compound for its possible role in regulating blood sugar levels could contribute to diabetes treatment options .
Antiviral Potential
Given the broad range of biological activities of imidazole derivatives, including antiviral properties, this compound might be a candidate for antiviral drug development, especially in the search for new treatments against emerging viral infections .
Antioxidant Capabilities
The imidazole ring’s structure allows for electron delocalization, which can contribute to antioxidant properties. This compound could be assessed for its ability to neutralize free radicals and protect against oxidative stress .
Coordination Chemistry
Imidazole derivatives can act as ligands in coordination chemistry, forming complexes with various metals. This compound could be used to synthesize new coordination polymers with potential applications in catalysis, material science, and molecular recognition .
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXVMAAMOFQFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone |
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